2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide
Overview
Description
2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide, also known as ACEA, is a synthetic compound that has been widely used in scientific research. ACEA is a selective agonist of the cannabinoid receptor type 1 (CB1), which plays a crucial role in the regulation of various physiological processes such as appetite, pain, and mood.
Mechanism of Action
2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide selectively binds to the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in the suppression of neurotransmitter release.
Biochemical and physiological effects:
2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and regulate appetite and glucose metabolism. 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide has also been shown to have anti-addictive properties, making it a potential treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to study the effects of CB1 receptor activation without interference from other receptors. However, one of the limitations of using 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide. One area of research is the development of novel CB1 receptor agonists that have improved selectivity and reduced toxicity. Another area of research is the study of the effects of CB1 receptor activation on other physiological processes, such as immune function and cardiovascular function. Additionally, the potential therapeutic applications of 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide and other CB1 receptor agonists in the treatment of various diseases, such as pain, inflammation, and addiction, are also areas of future research.
Scientific Research Applications
2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide has been widely used in scientific research to study the CB1 receptor and its role in various physiological processes. 2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been used to study the effects of CB1 receptor activation on appetite, glucose metabolism, and addiction.
properties
IUPAC Name |
2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-10-7-12(16)14(23(17,20)21)8-13(10)22-9-15(19)18-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYECDHFZSACGJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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